"4-Bromo-1-chloro-2-isocyanatobenzene" properties and structure
"4-Bromo-1-chloro-2-isocyanatobenzene" properties and structure
An In-Depth Technical Guide to 4-Bromo-1-chloro-2-isocyanatobenzene for Advanced Research and Development
Introduction
4-Bromo-1-chloro-2-isocyanatobenzene is a halogenated aromatic isocyanate that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a reactive isocyanate group alongside bromine and chlorine atoms on the phenyl ring, offers a versatile platform for molecular elaboration. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides a comprehensive overview of the properties, structure, synthesis, and reactivity of 4-Bromo-1-chloro-2-isocyanatobenzene, with a focus on its practical application in drug discovery and development.
Molecular Structure and Physicochemical Properties
The structure of 4-Bromo-1-chloro-2-isocyanatobenzene is characterized by a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 1-position, and an isocyanate group at the 2-position. This arrangement of electron-withdrawing halogens and the electrophilic isocyanate group dictates the molecule's reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 190774-47-1 | [1] |
| Molecular Formula | C₇H₃BrClNO | [2] |
| Molecular Weight | 232.46 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 71-76 °C | [1][3] |
| Boiling Point | 78 °C at 0.4 mmHg | [3] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [4] |
| Density | ~1.8 g/cm³ (estimate) | [3] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-Bromo-1-chloro-2-isocyanatobenzene. Below is an expert interpretation of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Bromo-1-chloro-2-isocyanatobenzene in a deuterated solvent like CDCl₃ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the isocyanate group.
-
H-3: This proton is ortho to both the chlorine and isocyanate groups, and meta to the bromine. It is expected to be a doublet with a small coupling constant, appearing at the most downfield position due to the strong deshielding effects of the adjacent substituents.
-
H-5: This proton is ortho to the bromine and meta to the chlorine and isocyanate groups. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
H-6: This proton is ortho to the chlorine and meta to the bromine and isocyanate groups. It is expected to be a doublet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached substituents.
-
C-NCO: The carbon of the isocyanate group will appear in the characteristic downfield region for isocyanates, typically around 125-135 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electronegative halogens and the isocyanate group (C-1, C-2, and C-4) will be the most deshielded and appear further downfield. The remaining carbons (C-3, C-5, and C-6) will appear at relatively higher field. The "heavy atom effect" of bromine may cause the signal for C-4 to be slightly upfield compared to what would be expected based on electronegativity alone[5].
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. The most prominent and diagnostic peak for 4-Bromo-1-chloro-2-isocyanatobenzene is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the range of 2250-2280 cm⁻¹[6]. Other expected absorptions include:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region
-
C-Cl and C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4)[7][8]. The major fragmentation pathways would likely involve the loss of the isocyanate group (NCO), the halogen atoms, or combinations thereof.
Synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene
The most logical and common synthetic route to 4-Bromo-1-chloro-2-isocyanatobenzene starts from readily available aniline and proceeds through the synthesis of the key intermediate, 4-bromo-2-chloroaniline. This aniline is then converted to the target isocyanate.
Part 1: Synthesis of 4-Bromo-2-chloroaniline
This multi-step synthesis involves the protection of the reactive amino group of aniline, followed by sequential electrophilic aromatic substitution (bromination and chlorination), and finally deprotection.
Detailed Protocol for 4-Bromo-2-chloroaniline Synthesis[1]
-
Protection of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group from oxidation and controls its directing effect in subsequent electrophilic substitution reactions.
-
Bromination: The acetanilide is then brominated using a solution of bromine in acetic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bromine is predominantly introduced at the para position to yield 4-bromoacetanilide.
-
Chlorination: 4-Bromoacetanilide is subsequently chlorinated. The acetamido group and the bromine atom direct the incoming chlorine to the ortho position relative to the acetamido group, yielding 4-bromo-2-chloroacetanilide.
-
Deprotection: The final step is the acid-catalyzed hydrolysis of the acetamido group of 4-bromo-2-chloroacetanilide to afford the desired 4-bromo-2-chloroaniline.
Part 2: Conversion of 4-Bromo-2-chloroaniline to the Isocyanate
The conversion of the synthesized 4-bromo-2-chloroaniline to 4-Bromo-1-chloro-2-isocyanatobenzene can be achieved through several methods, with phosgenation being the most common industrial approach. A safer laboratory alternative involves the use of triphosgene. Another viable route is the Curtius rearrangement of the corresponding acyl azide.
Representative Protocol using Triphosgene
Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic reagents and the evolution of HCl gas.
-
Reaction Setup: A solution of 4-bromo-2-chloroaniline in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.
-
Addition of Triphosgene: A solution of triphosgene (a safer solid substitute for phosgene gas) in the same solvent is added dropwise to the aniline solution at room temperature.
-
Reaction and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of HCl gas evolution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 4-Bromo-1-chloro-2-isocyanatobenzene.
Chemical Reactivity and Applications in Drug Development
The isocyanate group is a highly electrophilic functional group that readily reacts with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
Reactions with Nucleophiles
The primary application of 4-Bromo-1-chloro-2-isocyanatobenzene in drug development is its reaction with nucleophiles, such as amines and alcohols, to form substituted ureas and carbamates, respectively. These moieties are common structural motifs in many biologically active compounds.
The reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.
Application in the Synthesis of Kinase Inhibitors
A significant application of substituted phenyl isocyanates, including 4-Bromo-1-chloro-2-isocyanatobenzene, is in the synthesis of diaryl ureas, a key pharmacophore in many protein kinase inhibitors[9][10]. For example, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a diaryl urea linkage. Analogues of sorafenib can be synthesized using building blocks like 4-Bromo-1-chloro-2-isocyanatobenzene[10][11]. The bromine atom in the resulting urea can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce additional molecular diversity.
Safety and Handling
4-Bromo-1-chloro-2-isocyanatobenzene is a hazardous chemical and must be handled with appropriate safety precautions[1].
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It is also irritating to the eyes, respiratory system, and skin[1].
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it reacts with water.
-
Disposal: Waste should be disposed of in accordance with local regulations for hazardous chemical waste.
Conclusion
4-Bromo-1-chloro-2-isocyanatobenzene is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate group and halogen substituents allows for the construction of complex molecular architectures, most notably the diaryl urea scaffold found in numerous kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the development of novel therapeutics.
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